Poly(dimethylamine-CO-epichlorohydrin)

Description

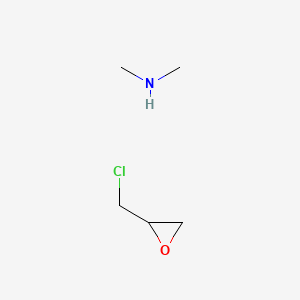

Poly(dimethylamine-co-epichlorohydrin) is a cationic polyquaternium polymer with the CAS number 25988-97-0 and molecular formula (C₅H₁₂ClNO)ₙ . It is synthesized via copolymerization of dimethylamine and epichlorohydrin, resulting in a high charge density due to quaternary ammonium groups in its backbone. Key properties include:

- Molecular weight: ~240,000 g/mol

- Density: 1.07 g/cm³

- Charge density: High cationic charge per repeat unit (137.61 g/mol per unit)

This polymer is widely used in environmental and industrial applications:

- PFOS sequestration: Binds perfluorooctylsulfonate (PFOS) in groundwater and soil systems via electrostatic interactions .

- Wastewater treatment: Effective as a demulsifier for oily dishwasher wastewater, replacing alum to reduce coagulant dosage .

- Flocculation: Removes dyes (e.g., acid and direct dyes) and suspended solids in industrial effluents .

Properties

CAS No. |

25988-97-0 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;N-methylmethanamine |

InChI |

InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |

InChI Key |

BUAXCDYBNXEWEB-UHFFFAOYSA-N |

Canonical SMILES |

CNC.C1C(O1)CCl |

Related CAS |

25988-97-0 |

Origin of Product |

United States |

Preparation Methods

Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . For instance, a typical reaction condition involves an epichlorohydrin to dimethylamine molar ratio of 1:1, an addition time of 2 hours, and a reaction temperature of 40°C . Industrial production methods often involve the use of ammonia as a crosslinking agent to produce polymers with varying viscosities and surface charges .

Chemical Reactions Analysis

Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions are less common for this polymer.

Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive epoxide groups.

Common Reagents and Conditions: Common reagents include alkali nitrates and bases, which facilitate the formation of glycidyl derivatives.

Major Products: The major products formed from these reactions include glycidyl nitrate and other glycidyl derivatives.

Scientific Research Applications

Poly(dimethylamine-co-epichlorohydrin) is a water-soluble cationic polymer widely used across various industries for its flocculation, charge neutralization, and antimicrobial properties . It is also known as Poly Epi-Amine, N-methylmethanamine polymer with chloromethyl oxirane, or Dimethylamine-epichlorhydrin copolymer .

Scientific Research Applications

Poly(dimethylamine-CO-epichlorohydrin) has a wide range of applications, including:

- Wastewater Treatment: It acts as a flocculant to remove dyes, oil, turbidity, and other contaminants . In commercial dishwasher wastewater, it destabilizes dispersed particles, facilitating their separation and can remove up to 87% of oil and 90% of turbidity . It can also be used in combination with alum to improve removal efficiency .

- Water Treatment: It is used with polymeric aluminum to treat turbid rivers and tap water .

- Paper and Pulp Industry: It is widely used in the paper and pulp industry.

- Textile Industry: It is also used in the textile industry.

- Bactericide/Algicide: Poly(dimethylamine-co-epichlorohydrin) can control microorganisms, such as bacteria and algae, in swimming pools and industrial installations using water systems .

- Cooling Systems: It can be used in cooling systems and air washers .

Mechanism of Action

The cationic nature of poly(dimethylamine-co-epichlorohydrin) allows it to neutralize negatively charged particles in aqueous solutions.

** торговых марок Specifications**

| Type | IT-082A | IT-082B | IT-082D | IT-082E | IT-082G | IT-082H | IT-082K | IT-082N |

|---|---|---|---|---|---|---|---|---|

| Appearance | Colorless to light-yellow viscose liquid | |||||||

| Solubility | Soluble easily in water | |||||||

| SNF Trademark | FL2949 | FL2350 | FL2550 | FL2650 | FL2850 | FL3050 | FL3150 | — |

| Effective content | 50±1% | 50±1% | 50±1% | 50±1% | 50±1% | 50±1% | 50±1% | 50±1% |

| Viscosity (25ºC), cps | 650~1000 | 40~70 | 100~200 | 200~400 | 300~500 | 1000~4000 | 3500~6000 | 6000~8000 |

| pH | 5.5-6.5 | 5.0-8.0 | 5.0-8.0 | 5.0-8.0 | 5.0-8.0 | 5.0-8.0 | 5.0-8.0 | 5.0-8.0 |

Mechanism of Action

The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to neutralize negatively charged particles in aqueous solutions . This neutralization leads to the aggregation of particles, forming larger flocs that can be easily removed from the solution . The polymer’s adsorption-bridging and electric neutralization abilities play crucial roles in its flocculation performance .

Comparison with Similar Compounds

Key Observations :

- PDADMAC has a higher molecular weight and repeat unit molecular weight, but lower charge density per unit compared to poly(dimethylamine-co-epichlorohydrin) .

- Poly(2-oxazoline-co-ethyleneimine)-epichlorohydrin, a structurally distinct cationic polymer, is tailored for thermal crosslinking but lacks data on environmental applications .

PFOS Sequestration Efficiency

Mechanistic Insight :

Poly(dimethylamine-co-epichlorohydrin) outperforms PDADMAC in soil systems due to its lower molecular weight and higher charge accessibility, enabling better penetration into soil matrices .

Demulsification and Coagulation

Advantages :

- Poly(dimethylamine-co-epichlorohydrin) reduces coagulant use by 50–80% while maintaining separation efficiency in dishwasher wastewater .

Flocculation in Dye Wastewater

| Dye Type | Removal Efficiency (Poly(dimethylamine-co-epichlorohydrin)) | Competing Polymer (Epichlorohydrin-Dimethylamine Polyamine) |

|---|---|---|

| Acid Dye | 92–95% | 88–90% |

| Direct Dye | 89–93% | 85–88% |

Structural Advantage : The quaternary ammonium groups in poly(dimethylamine-co-epichlorohydrin) enhance electrostatic interactions with anionic dyes compared to tertiary amine-based polymers .

Biological Activity

Poly(dimethylamine-CO-epichlorohydrin) (PDMA-EP) is a cationic polymer synthesized through the copolymerization of dimethylamine and epichlorohydrin. This compound has garnered attention for its significant biological activity, particularly as an algaecide and bactericide, making it a valuable agent in various water treatment applications. This article explores the biological activity of PDMA-EP, highlighting its mechanisms of action, effectiveness in different applications, and relevant case studies.

PDMA-EP features a unique structure that contributes to its biological activity. The polymer's cationic nature allows it to interact effectively with negatively charged microbial cell membranes. This interaction leads to cell lysis and death, making PDMA-EP effective against a range of microorganisms, including bacteria and algae. The molecular formula for PDMA-EP is , with a molecular weight of approximately 137.61 g/mol .

Applications in Water Treatment

PDMA-EP is primarily utilized in water treatment processes due to its ability to destabilize colloidal particles, facilitating their removal through sedimentation or filtration. Its effectiveness has been demonstrated in various settings:

- Swimming Pools : Used as a microbicide to control microbial growth.

- Industrial Cooling Systems : Prevents biofouling by inhibiting the growth of algae and bacteria.

- Pulp and Paper Mills : Enhances water quality by reducing turbidity and removing contaminants.

Comparative Efficacy

In studies comparing PDMA-EP with traditional coagulants such as alum, PDMA-EP has shown superior performance at lower dosages. For example, in treating commercial dishwasher wastewater, a dosage of 0.10 mg/L of PDMA-EP achieved removal efficiencies of up to 87% for oil and 90% for turbidity, outperforming alum .

Table 1: Comparative Efficacy of PDMA-EP vs. Alum

| Contaminant | PDMA-EP (0.10 mg/L) | Alum (200 mg/L) | Combined Treatment (PDMA-EP + Alum) |

|---|---|---|---|

| Oil | 87% | Not specified | 95.6% |

| Turbidity | 90% | Not specified | 94.6% |

| Chemical Oxygen Demand | Not specified | Not specified | 73.0% |

| Biochemical Oxygen Demand (BOD5) | Not specified | Not specified | 94.4% |

Case Studies

- Flocculation Performance : A study investigated the flocculation performance of PDMA-EP in removing dyes from wastewater across a pH range of 2 to 10. The results indicated that PDMA-EP was effective in destabilizing dye particles, leading to significant removal efficiencies .

- Microbial Control : Research has shown that PDMA-EP can inhibit the growth of various microorganisms in industrial settings. Its low toxicity profile makes it suitable for applications where human safety is a concern .

- Environmental Remediation : In binding studies with perfluorooctane sulfonate (PFOS), PDMA-EP demonstrated effective binding capabilities influenced by pH and ionic strength, indicating its potential for environmental remediation applications .

Q & A

Q. What are the standard synthetic protocols for preparing poly(dimethylamine-co-epichlorohydrin)?

The copolymer is synthesized via a ring-opening copolymerization of dimethylamine and epichlorohydrin in aqueous or solvent-based systems. A typical method involves reacting dimethylamine with epichlorohydrin at a molar ratio of 1:1 to 1:1.5 under controlled pH (8–10) and temperature (40–60°C) to promote quaternization . The reaction is monitored for viscosity changes, and the product is purified via dialysis or ultrafiltration to remove unreacted monomers. Detailed protocols should specify initiators (e.g., ammonium persulfate), reaction time (6–24 hours), and post-synthesis characterization (e.g., FTIR for amine and epoxy group conversion) .

Q. How is the cationic charge density of poly(dimethylamine-co-epichlorohydrin) quantified experimentally?

Charge density is determined using colloid titration with an anionic polyelectrolyte (e.g., potassium polyvinyl sulfate) and a colorimetric indicator (e.g., o-toluidine blue). The endpoint is identified by a visible color shift, and the charge density (meq/g) is calculated based on titrant volume and sample mass . For reproducibility, ensure consistent ionic strength (0.1 M NaCl) and pH (4–5) during titration .

Q. What analytical techniques are essential for characterizing the polymer’s structural and physical properties?

- FTIR : Confirms amine quaternization (peaks at 1,480 cm⁻¹ for –N⁺(CH₃)₃) and epoxy ring opening (absence of 910 cm⁻¹ peak) .

- ¹H NMR : Identifies backbone structure (δ 3.2–3.6 ppm for –CH₂–O–CH₂–) and quaternary ammonium groups (δ 3.0–3.2 ppm) .

- Viscometry : Brookfield viscometers measure solution viscosity (5 cP at 20°C for 39% aqueous solutions) to infer molecular weight trends .

- Density : Reported as 1.07 g/cm³ at 20°C using pycnometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to control crosslinking and molecular weight distribution?

Crosslinking is influenced by epichlorohydrin excess, which introduces branching via unreacted epoxy groups. To minimize this, use stoichiometric monomer ratios and lower temperatures (30–40°C). Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can monitor molecular weight distribution. For linear chains, post-synthesis treatments like acid hydrolysis may reduce crosslinks .

Q. What strategies resolve contradictions in reported molecular weight data across studies?

Discrepancies often arise from analytical method limitations. For example:

- SEC may underestimate due to polymer-cationic column interactions. Use non-ionic eluents (e.g., 0.1 M NaNO₃) and calibrate with cationic standards.

- MALDI-TOF provides accurate mass data but requires optimized matrix selection (e.g., DHB for polar polymers) . Always report solvent, calibration standards, and instrument parameters to ensure comparability .

Q. How does pH affect the polymer’s flocculation efficiency in water treatment applications?

At pH < 6, protonation of residual amine groups enhances cationic charge density, improving flocculation of negatively charged colloids (e.g., silica). At pH > 8, reduced charge density may require higher polymer doses. Validate via jar tests: measure turbidity reduction (NTU) at varying pH (4–10) and polymer concentrations (5–50 ppm) .

Methodological Challenges in Data Interpretation

Q. How to address inconsistent cytotoxicity results in biomedical studies?

Variability may stem from differences in polymer purity (e.g., residual epichlorohydrin) or cell-line sensitivity. Mitigate by:

Q. What statistical methods are appropriate for analyzing dose-response relationships in antimicrobial studies?

Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. For time-kill assays, apply Kaplan-Meier survival analysis with Bonferroni correction for multiple comparisons. Report confidence intervals (95%) and replicate counts (n ≥ 3) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.